molecular formula C11H10N2O4S2 B2904545 5-[(4-methoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 931965-85-4

5-[(4-methoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B2904545
CAS RN: 931965-85-4
M. Wt: 298.33
InChI Key: BPBFCZADDOYJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-methoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has been studied for its potential therapeutic applications, as well as its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its sulfonyl and mercapto functional groups make it a versatile precursor for the development of drugs with potential anti-HIV activity . The compound’s ability to act as a protecting group agent for nitrogen functions further underscores its utility in drug synthesis.

Anticancer Research

Compounds with a thioxo-dihydropyrimidinone core have been explored for their cytotoxic properties. Research suggests that derivatives of this compound class may exhibit marked cytotoxicity towards various cancer cell lines, such as MCF-7 and HeLa, indicating potential applications in anticancer drug development .

Antioxidant Activity

The mercapto group present in this compound is known to enhance the antioxidant activity. This property is crucial in the development of therapeutic agents that can mitigate oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer .

Enzyme Inhibition

The structural features of this compound suggest potential use in enzyme inhibition studies. For instance, derivatives of this compound could be designed to selectively inhibit enzymes like ALOX15, which are involved in inflammatory and cancer pathways .

Ligand for Metal Complexes

The mercapto and sulfonyl groups in this compound offer sites for metal coordination, making it a candidate for creating metal complexes. These complexes can have varied applications, including catalysis, material science, and as probes in biological systems .

Antimicrobial Agents

The core structure of this compound is similar to other heterocyclic compounds that have demonstrated antimicrobial properties. This suggests potential for the development of new antimicrobial agents, particularly in the fight against drug-resistant strains .

Organic Synthesis

This compound can be used as a building block in organic synthesis, contributing to the creation of a wide array of organic molecules with diverse biological activities. Its reactive groups allow for various chemical modifications, expanding the repertoire of synthetic chemistry .

Nanotechnology

The thiol group in this compound can act as a capping agent in the synthesis of nanoparticles. This application is particularly relevant in the field of nanotechnology, where control over particle size and stability is crucial for various technological advancements .

properties

IUPAC Name

5-(4-methoxyphenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S2/c1-17-7-2-4-8(5-3-7)19(15,16)9-6-12-11(18)13-10(9)14/h2-6H,1H3,(H2,12,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBFCZADDOYJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CNC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-methoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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